molecular formula C16H16OP+ B12816485 (2S,5S)-2,5-Diphenylphospholane 1-oxide

(2S,5S)-2,5-Diphenylphospholane 1-oxide

Cat. No.: B12816485
M. Wt: 255.27 g/mol
InChI Key: QTCQCDCBVXKHMY-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,5S)-2,5-Diphenylphospholane 1-oxide is a chiral phosphine oxide compound with the molecular formula C16H17O2P and a molecular weight of 272.28 g/mol . This compound is notable for its applications in asymmetric synthesis and catalysis due to its unique stereochemistry and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-2,5-Diphenylphospholane 1-oxide can be achieved through several methods. One common route involves the reaction of 1-phospholanamine, N,N-diethyl-2,5-diphenyl-, 1-oxide with hydrogen chloride and water in methanol at 60°C for 16 hours, yielding the desired product with an overall yield of 75% . Another method includes the use of chiral ligands and catalysts to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-2,5-Diphenylphospholane 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to phosphines under specific conditions.

    Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, methanol, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include phosphine oxides, substituted phosphines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S,5S)-2,5-Diphenylphospholane 1-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2S,5S)-2,5-Diphenylphospholane 1-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and reactions

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,5S)-2,5-Diphenylphospholane 1-oxide is unique due to its specific stereochemistry and the presence of phenyl groups, which confer distinct reactivity and selectivity compared to other phosphine oxides. This makes it particularly valuable in applications requiring high enantioselectivity and specific molecular interactions.

Properties

Molecular Formula

C16H16OP+

Molecular Weight

255.27 g/mol

IUPAC Name

(2S,5S)-2,5-diphenylphospholan-1-ium 1-oxide

InChI

InChI=1S/C16H16OP/c17-18-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/q+1/t15-,16-/m0/s1

InChI Key

QTCQCDCBVXKHMY-HOTGVXAUSA-N

Isomeric SMILES

C1C[C@H]([P+](=O)[C@@H]1C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CC([P+](=O)C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.